

Vps34-IN-1 chemical structure and properties

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Compound of Interest

Compound Name: Vps34-IN-1

Cat. No.: B1194436

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Vps34-IN-1: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Vps34-IN-1**, a potent and selective inhibitor of the class III phosphoinositide 3-kinase (PI3K), Vps34. This document details its chemical structure, physicochemical and pharmacological properties, and its impact on key cellular signaling pathways. Detailed experimental protocols for assays relevant to the study of **Vps34-IN-1** are also provided.

Chemical Structure and Properties

Vps34-IN-1 is a bipyrimidinamine compound with the systematic IUPAC name 1-((2-((2-chloropyridin-4-yl)amino)-4'-(cyclopropylmethyl)-[4,5'-bipyrimidin]-2'-yl)amino)-2-methylpropan-2-ol.^[1] Its chemical structure and key properties are summarized below.

Table 1: Physicochemical Properties of **Vps34-IN-1**

Property	Value	Reference
Chemical Formula	C ₂₁ H ₂₄ ClN ₇ O	[1][2][3][4]
Molecular Weight	425.91 g/mol	[1][2][5]
CAS Number	1383716-33-3	[1][2][3]
Appearance	Crystalline solid	[6]
Solubility	DMSO: ≥ 31 mg/mL (72.79 mM)	[7]
SMILES	<chem>OC(C)(C)CNC1=NC(CC2CC2)=C(C3=CC=NC(NC4=CC=NC(Cl)=C4)=N3)C=N1</chem>	[1][3][6]
InChI Key	AWNXXKZVIZARMME-UHFFFAOYSA-N	[1][3]

Pharmacological Properties

Vps34-IN-1 is a highly potent and selective inhibitor of Vps34, the sole class III PI3K in mammals. Vps34 plays a crucial role in intracellular trafficking, particularly in the processes of autophagy and endosomal sorting, by catalyzing the phosphorylation of phosphatidylinositol (PtdIns) to generate phosphatidylinositol 3-phosphate (PtdIns(3)P).

Potency and Selectivity

Vps34-IN-1 inhibits the kinase activity of the human Vps34-Vps15 complex with a reported IC₅₀ of approximately 25 nM in in vitro radioactive kinase assays.[3][6][8][9][10] The inhibitor demonstrates remarkable selectivity over other lipid and protein kinases. Kinase profiling studies have shown that **Vps34-IN-1** does not significantly inhibit the activity of class I and class II PI3K isoforms, nor a broad panel of over 340 other protein kinases at a concentration of 1 μM.[1][9][10]

Table 2: In Vitro Potency and Selectivity of **Vps34-IN-1**

Target	Assay Type	IC ₅₀	Selectivity Notes	Reference
Vps34	³² P-Radioactive Kinase Assay	~25 nM	[3][6][8][9][10]	
Class I PI3Ks (α, β, γ, δ)	Kinase Panel	Not significantly inhibited	>100-fold selective over PI3Kδ	[2][9]
Class II PI3Ks (C2α, C2β, C2γ)	Kinase Panel	Not significantly inhibited	[2][9]	
Panel of >340 Protein Kinases	Kinase Panel	Not significantly inhibited at 1 μM	[1][9][10]	

Mechanism of Action

Vps34-IN-1 exerts its effects by directly inhibiting the catalytic activity of Vps34, thereby preventing the production of PtdIns(3)P.[11] This lipid second messenger is essential for the recruitment of proteins containing PtdIns(3)P-binding domains, such as FYVE and PX domains, to endosomal and autophagosomal membranes.[9][10] By blocking PtdIns(3)P synthesis, **Vps34-IN-1** disrupts these recruitment events, leading to the inhibition of downstream cellular processes.

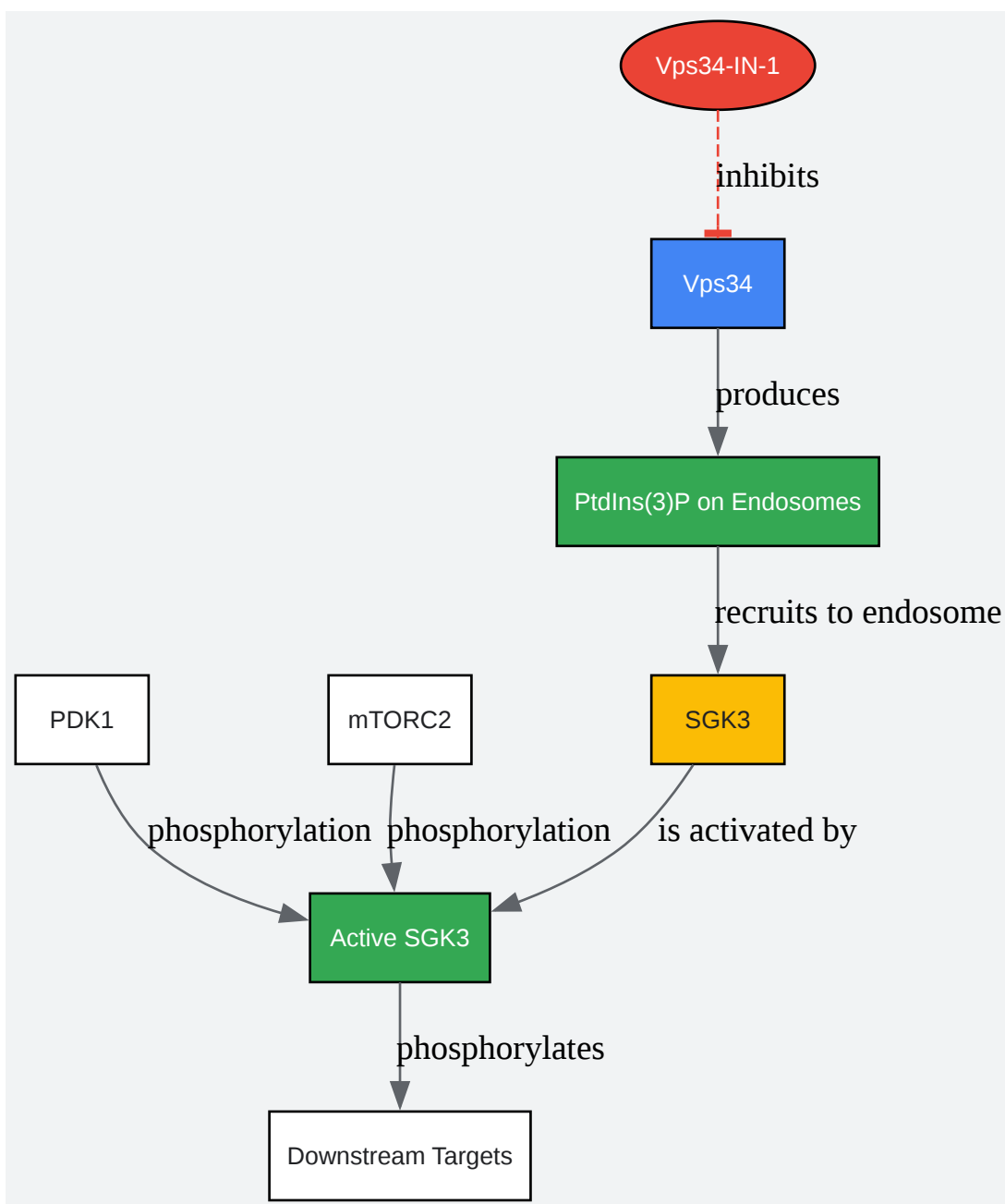
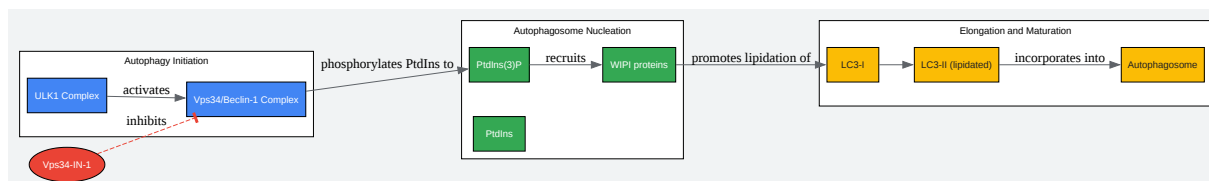
Signaling Pathways and Cellular Effects

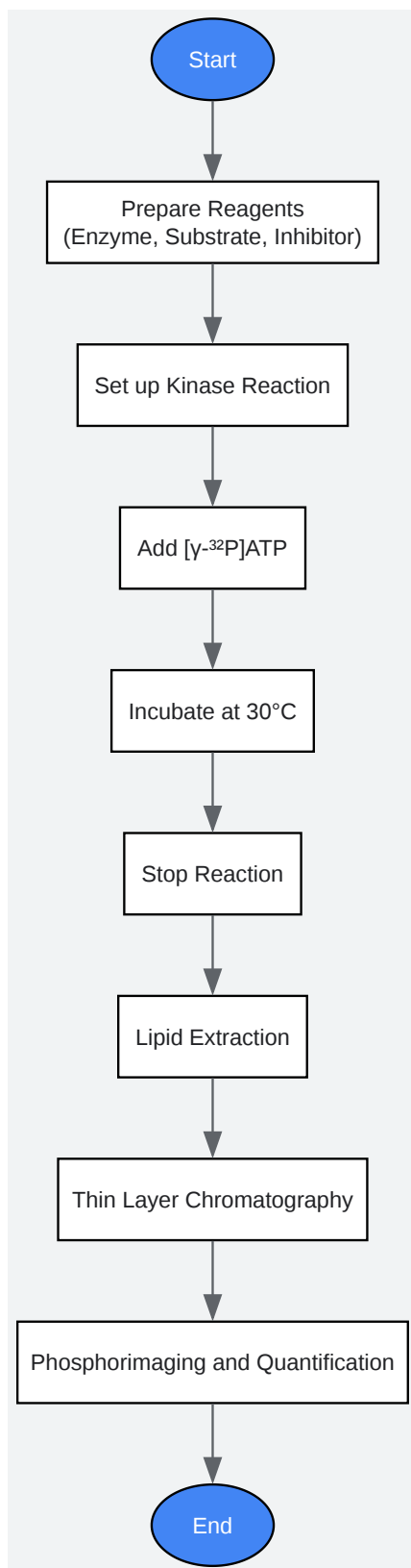
The inhibition of Vps34 by **Vps34-IN-1** has significant consequences for several key cellular signaling pathways and processes, most notably autophagy and the regulation of the SGK3 protein kinase.

Inhibition of Autophagy

Autophagy is a cellular degradation and recycling process that is initiated by the formation of a double-membraned vesicle called the autophagosome. Vps34 is a critical component of the pre-autophagosomal structure and the production of PtdIns(3)P is an essential step in autophagosome nucleation.[11] **Vps34-IN-1**, by inhibiting Vps34, blocks the initiation of autophagy.[1] This is often observed experimentally as an accumulation of the autophagy

receptor p62/SQSTM1 and a decrease in the conversion of LC3-I to the lipidated, autophagosome-associated form, LC3-II.[[1](#)]





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